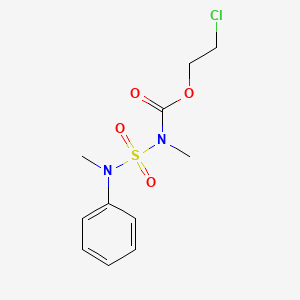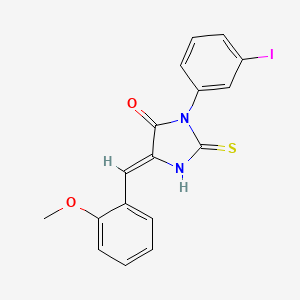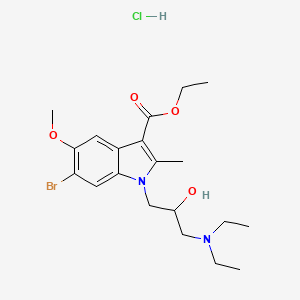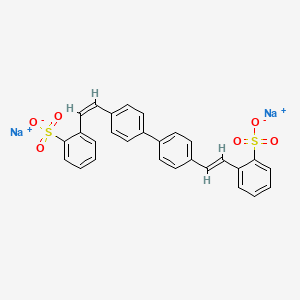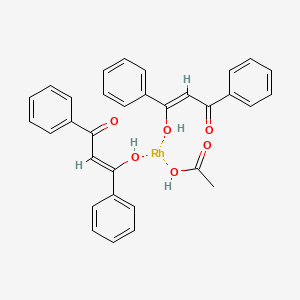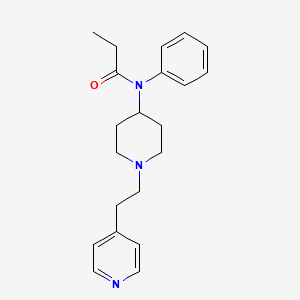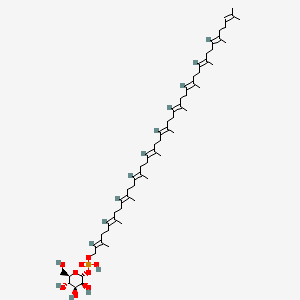
4-O-Demethylbarbatic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Demethylbarbatic acid is a naturally occurring compound found in lichens. It belongs to the class of depsides, which are secondary metabolites produced by lichens. The chemical structure of this compound is characterized by the presence of multiple hydroxyl groups and aromatic rings, making it a complex and interesting molecule for scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Demethylbarbatic acid typically involves the use of polyketide synthases (PKS) in lichens. These enzymes facilitate the formation of the depside structure through a series of condensation reactions. The synthetic route often includes the co-expression of specific genes such as Atr1, Atr2, and Atr3, which yield intermediates like proatranorins and shunt products like baeomycesic acid .
Industrial Production Methods: Industrial production of this compound is challenging due to the slow growth rate of lichens and the difficulty in reconstituting their ecosystem under controlled conditions. advancements in heterologous expression and genomic studies are paving the way for more efficient production methods .
Analyse Des Réactions Chimiques
Types of Reactions: 4-O-Demethylbarbatic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxyl groups in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Applications De Recherche Scientifique
4-O-Demethylbarbatic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the biosynthesis of depsides and other secondary metabolites in lichens.
Biology: The compound is studied for its role in the symbiotic relationship between lichens and their photobionts.
Medicine: Research has shown that this compound possesses antimicrobial and antioxidant properties, making it a potential candidate for drug development.
Industry: The compound is used in the production of natural dyes and as a bioindicator for environmental monitoring
Mécanisme D'action
The mechanism of action of 4-O-Demethylbarbatic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the inhibition of microbial growth and the scavenging of free radicals. The hydroxyl groups in its structure play a crucial role in these interactions by forming hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
4-O-Demethylbarbatic acid is unique among depsides due to its specific structure and biological activities. Similar compounds include:
Lecanoric acid: Another depside with similar biosynthetic pathways but different biological activities.
Proatranorin: An intermediate in the biosynthesis of this compound with distinct chemical properties.
Baeomycesic acid: A shunt product formed during the synthesis of this compound, exhibiting different reactivity and applications
Propriétés
Numéro CAS |
20372-89-8 |
|---|---|
Formule moléculaire |
C18H18O7 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C18H18O7/c1-7-5-11(19)9(3)15(20)14(7)18(24)25-12-6-8(2)13(17(22)23)16(21)10(12)4/h5-6,19-21H,1-4H3,(H,22,23) |
Clé InChI |
COUKTHZXLGYKPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)O)O)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)
